molecular formula C19H19N3O2S B6792736 N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide

Cat. No.: B6792736
M. Wt: 353.4 g/mol
InChI Key: MBTJRKLAEBCFLH-MAUKXSAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a pyridine and oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Pyridine Moiety: This step involves the coupling of the benzothiazole intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of the Oxolane Ring: The oxolane ring can be introduced through a ring-closing reaction involving a suitable diol precursor.

    Final Coupling: The final step involves the coupling of the oxolane-pyridine intermediate with the benzothiazole carboxamide, typically using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved will depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole.

    Pyridine Derivatives: Compounds with similar pyridine structures, such as 2-pyridylcarboxamide.

    Oxolane Derivatives: Compounds with similar oxolane structures, such as tetrahydrofuran derivatives.

Uniqueness

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide is unique due to its combination of three distinct moieties: benzothiazole, pyridine, and oxolane. This unique structure may confer specific properties that are not present in simpler analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,2-benzothiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-5-6-16-14(10-12)17(21-25-16)19(23)22(2)15-7-9-24-18(15)13-4-3-8-20-11-13/h3-6,8,10-11,15,18H,7,9H2,1-2H3/t15-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTJRKLAEBCFLH-MAUKXSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2C(=O)N(C)C3CCOC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)SN=C2C(=O)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.